molecular formula C10H12N4 B15423952 1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 105602-20-8

1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5-amine

Número de catálogo: B15423952
Número CAS: 105602-20-8
Peso molecular: 188.23 g/mol
Clave InChI: VSHQQFPDBBHFIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 3-aminophenyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. Pyrazole amines are widely studied for their versatility in medicinal chemistry, particularly as scaffolds for kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. For example, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0) is synthesized via refluxing 3-chlorophenylhydrazine hydrochloride with 3-aminocrotonitrile in HCl .

Propiedades

Número CAS

105602-20-8

Fórmula molecular

C10H12N4

Peso molecular

188.23 g/mol

Nombre IUPAC

2-(3-aminophenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,11-12H2,1H3

Clave InChI

VSHQQFPDBBHFIH-UHFFFAOYSA-N

SMILES canónico

CC1=NN(C(=C1)N)C2=CC=CC(=C2)N

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Electronic Variations

The target compound’s 3-aminophenyl group distinguishes it from other derivatives with halogenated or alkylated aryl substituents. Key analogs include:

Compound Name Substituent (R) CAS Number Molecular Formula Molecular Weight Key Properties/Applications
1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5-amine 3-NH₂-C₆H₄ Not explicitly listed C₁₀H₁₁N₄ ~203.23 (calc.) Potential H-bond donor for bioactivity
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine 3-Cl-C₆H₄ 40401-41-0 C₁₀H₁₀ClN₃ 207.66 Higher lipophilicity; used in SAR studies
1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine 3-F-C₆H₃CH₂ 1248617-48-2 C₁₁H₁₂FN₃ 205.23 Enhanced electronegativity for binding
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine 4-OCH₃-C₆H₄CH₂ Not provided C₁₂H₁₅N₃O 217.27 Electron-donating group; solubility modulator
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine C₆H₅CH(CH₃) 3524-42-3 C₁₂H₁₅N₃ 201.27 Steric bulk impacts receptor selectivity

Key Observations:

    Q & A

    Q. What are the optimal synthetic routes for 1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

    The synthesis of pyrazole derivatives typically involves condensation reactions between substituted hydrazines and β-diketones or equivalents. For example, a common method for analogous compounds (e.g., 1-(3-chlorophenyl)-5-methylpyrazol-3-amine) involves reacting 3-chlorophenylhydrazine with 3-methyl-2-butanone under acidic conditions . Key optimization parameters include:

    • Catalyst selection : Acidic catalysts (e.g., HCl, H₂SO₄) improve cyclization efficiency.
    • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
    • Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction rates.
    • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

    Q. How can spectroscopic techniques validate the structural integrity of this compound?

    Structural confirmation requires a combination of:

    • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at position 3, aminophenyl at position 1).
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₂N₄).
    • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch) confirm amine and pyrazole ring functionalities .
    • X-ray crystallography : For unambiguous confirmation of stereochemistry and packing (if crystalline) .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

    Discrepancies in biological data (e.g., variable enzyme inhibition or cytotoxicity) may arise from:

    • Structural analogs : Subtle substituent changes (e.g., chloro vs. amino groups) drastically alter interactions. For example, 1-(3-chlorophenyl) analogs show higher anticancer activity than fluorinated variants .
    • Assay conditions : Variations in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) affect results. Standardized protocols (e.g., NIH/NCATS guidelines) are recommended .
    • Computational validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, reconciling experimental data .

    Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

    • ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions. For example, the aminophenyl group may improve water solubility but reduce blood-brain barrier penetration .
    • QSAR modeling : Correlate structural features (e.g., Hammett constants of substituents) with bioactivity. Methyl groups at position 3 often enhance metabolic stability .
    • Dynamic simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) evaluate binding stability in biological targets .

    Q. What experimental approaches characterize the compound’s interaction with biological targets?

    • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to receptors like serotonin transporters .
    • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
    • Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution, as seen in studies of similar pyrazole-based kinase inhibitors .

    Methodological Considerations

    Q. How should researchers address challenges in crystallizing this compound for structural studies?

    • Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants.
    • Additive screening : Small molecules (e.g., glycerol, divalent cations) improve crystal quality.
    • Low-temperature data collection : Mitrate radiation damage during X-ray diffraction .

    Q. What analytical techniques are recommended for purity assessment in scale-up synthesis?

    • HPLC-DAD/MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
    • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.